molecular formula C19H20O7 B1221952 Barbatic acid CAS No. 17636-16-7

Barbatic acid

Cat. No.: B1221952
CAS No.: 17636-16-7
M. Wt: 360.4 g/mol
InChI Key: NMKBRSYSHBPUPY-UHFFFAOYSA-N
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Scientific Research Applications

Barbatic acid has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: Barbatic acid can be synthesized through various methods. One notable synthesis involves the use of trifluoroacetic acid as a condensing agent . Another method reported in 2022 involves an eight-step procedure starting with commercially available methyl atrarate, yielding this compound in a 22% total yield .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including esterification and cyclization reactions.

Chemical Reactions Analysis

Types of Reactions: Barbatic acid undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Substitution reactions can occur at the hydroxyl and methoxy groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions typically involve acidic or basic catalysts to facilitate the substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Mechanism of Action

The mechanism by which barbatic acid exerts its effects involves several molecular targets and pathways:

    Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes.

    Antioxidant Activity: this compound scavenges free radicals and upregulates antioxidant enzymes.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.

Comparison with Similar Compounds

Barbatic acid can be compared with other similar compounds, such as:

    Usnic Acid: Another lichen-derived depside with similar antimicrobial and antioxidant properties.

    Atranorin: A depside found in lichens with comparable biological activities.

    Lobaric Acid: A depside with notable anti-inflammatory and anticancer properties.

Uniqueness: this compound is unique due to its specific structural features, such as the presence of methoxy and hydroxyl groups, which contribute to its distinct chemical reactivity and biological activities.

Properties

IUPAC Name

2-hydroxy-4-(2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy-3,6-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O7/c1-8-7-13(11(4)16(20)14(8)18(22)23)26-19(24)15-9(2)6-12(25-5)10(3)17(15)21/h6-7,20-21H,1-5H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKBRSYSHBPUPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2)C)C(=O)O)O)C)O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40170115
Record name Benzoic acid, 2-hydroxy-4-((2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy)-3,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40170115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17636-16-7
Record name Barbatic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017636167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-hydroxy-4-((2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy)-3,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40170115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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